![molecular formula C15H15NO4S3 B2557158 (Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 300826-82-8](/img/structure/B2557158.png)
(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzylidene group, a thioxothiazolidinone group, and a methylthio butanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzylidene group would likely contribute to the compound’s aromaticity, while the thioxothiazolidinone and methylthio butanoic acid groups would likely contribute to its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thioxothiazolidinone and methylthio butanoic acid groups. These groups are often involved in various chemical reactions, including condensation reactions and nucleophilic substitutions .Scientific Research Applications
Antimicrobial Activity
- A study by PansareDattatraya and Devan (2015) synthesized derivatives of (Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid and tested them for antimicrobial activity against gram-positive and gram-negative bacteria. The compounds showed good to moderate activity, with some being comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).
Supramolecular Structures
- Delgado et al. (2005) researched the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, including the compound . Their study provided insights into the hydrogen bonding and molecular interactions of these compounds (Delgado et al., 2005).
Anticancer Activity
- Havrylyuk et al. (2010) evaluated the anticancer activity of novel 4-thiazolidinones containing a benzothiazole moiety. They found that some derivatives exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).
Synthesis and Characterization
- Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and anti-microbial evaluation of related compounds, providing insights into their potential applications in medicine (Spoorthy et al., 2021).
properties
IUPAC Name |
2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c1-22-6-5-11(14(19)20)16-13(18)12(23-15(16)21)8-9-3-2-4-10(17)7-9/h2-4,7-8,11,17H,5-6H2,1H3,(H,19,20)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOSHXDNHLWRU-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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